molecular formula C21H22N2O6 B1662596 N-Propargylnitrendipene CAS No. 544478-19-5

N-Propargylnitrendipene

Cat. No. B1662596
M. Wt: 398.4 g/mol
InChI Key: BITHABUTZRAUGT-UHFFFAOYSA-N
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Description

N-Propargylnitrendipene is a chemical compound with the empirical formula C21H22N2O6 and a molecular weight of 398.41 . It is also known by the synonym MRS 1845 .

Scientific Research Applications

Drug Discovery and Pharmacological Impact

N-Propargylnitrendipene, like many other compounds, contributes to the broad field of drug discovery. Historically, drug research, influenced by chemistry and increasingly guided by pharmacology and clinical sciences, has significantly advanced medical progress. The integration of molecular biology and genomic sciences has had a profound impact on drug discovery, enriching the therapeutic armamentarium with recombinant proteins and monoclonal antibodies. This progression underlines the evolving complexity of drug research and the role of compounds like N-Propargylnitrendipene in such advancements (Drews, 2000).

Biochemical and Pharmacological Properties

The pharmacological properties of compounds, including N-Propargylnitrendipene, are crucial in various biomedical applications. For instance, the biochemistry and pharmacology of flavonoids, a class of natural products, have been extensively reviewed, indicating the potential of such compounds in treating a wide range of diseases. This review emphasizes the need for further clinical experimentation to fully harness the therapeutic potential of these compounds (Havsteen, 1983).

Neuroprotective Applications

N-Propargylnitrendipene shows potential in neuroprotection, as seen in compounds like Rasagiline (N-propargyl-1-(R)-aminoindan), which is a potent monoamine oxidase (MAO)-B inhibitor and exhibits neuroprotective properties independent of its MAO-B inhibition. This highlights the significance of the N-propargyl moiety in promoting mitochondrial viability and stabilizing permeability transition, which is crucial in neurodegenerative diseases like Parkinson's (Weinreb et al., 2010).

Potential in Cancer Biology and Pharmacogenomics

The role of microarray technologies in cancer biology and drug development cannot be overstated. These technologies enable a more comprehensive understanding of gene expression abnormalities in cancer, aiding in the discovery of new diagnostic and prognostic indicators. The insights gained from such technologies are invaluable for compounds like N-Propargylnitrendipene in developing targeted therapeutic interventions (Clarke et al., 2001).

properties

IUPAC Name

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITHABUTZRAUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468257
Record name MRS 1845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propargylnitrendipene

CAS RN

544478-19-5
Record name MRS 1845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AJ Gustafsson, H Ingelman-Sundberg… - The FASEB …, 2005 - Wiley Online Library
… 2-aminoethoxydiphenyl borate (2-APB, also called diphenylboric acid 2-aminoethyl ester), N-propargylnitrendipene (MRS 1845) and niflumic acid were from Sigma. Gadolinium (III) …
Number of citations: 39 faseb.onlinelibrary.wiley.com
M Yamashita, Y Oki, K Iino, C Hayashi, K Yogo… - Regulatory peptides, 2009 - Elsevier
In this study, we investigated the role of store-operated Ca 2+ channels (SOCC) on ACTH release using microperifusion system. The SOCC blockers, SKF96365 and MRS1845, did not …
Number of citations: 14 www.sciencedirect.com
JR Martinez‐Galan… - Journal of …, 2012 - Wiley Online Library
… ); the mGluR5 antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP); the store-operated Ca 2+ entry blockers 2-aminoethoxydiphenylborane (2-APB) and N-propargylnitrendipene (…
Number of citations: 11 onlinelibrary.wiley.com

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